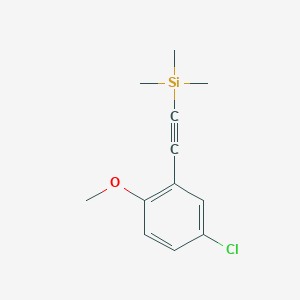

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane

Descripción general

Descripción

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H15ClOSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 5-chloro-2-methoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane typically involves the coupling of a 5-chloro-2-methoxyphenylacetylene with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of the acetylene, allowing it to react with the trimethylsilyl chloride. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity:

One of the prominent applications of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is its potential as an antiviral agent. Research indicates that derivatives of this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. Compounds similar to this silane have shown promise in reducing viral load in infected cells, making them candidates for further development in antiviral therapies .

Synthesis of Functionalized Quinoline Derivatives:

The compound can be utilized in the synthesis of chlorinated quinolines and benzoquinolines through various reactions, including the aza-Diels–Alder reaction. These derivatives are valuable due to their biological activities, which include anticancer and antimicrobial properties. The ability to introduce chloro groups at specific positions enhances the functionality and reactivity of these compounds, allowing for further modifications .

Materials Science Applications

Polymer Synthesis:

this compound serves as a monomer in the synthesis of polymers with tailored electronic properties. For instance, it has been incorporated into polymeric frameworks that exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics such as solar cells and transistors .

Post-Synthetic Functionalization:

The chloro groups attached to the quinoline derivatives synthesized from this silane facilitate post-synthetic modifications via palladium-catalyzed cross-coupling reactions. This versatility allows for the creation of materials with specific electronic and photophysical properties, which are crucial for developing advanced materials for optoelectronic applications .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that by utilizing this compound in a synthetic route, researchers were able to produce a series of quinoline derivatives that exhibited significant antiviral activity against HCV. The incorporation of chloro groups was found to enhance the binding affinity to the NS5B polymerase, leading to improved efficacy in inhibiting viral replication.

Case Study 2: Development of Conductive Polymers

Another research effort focused on synthesizing a new class of conductive polymers using this compound as a key building block. The resulting polymers demonstrated superior electrical conductivity compared to traditional materials, paving the way for their use in flexible electronic devices.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents against HCV | Inhibition of NS5B polymerase activity |

| Materials Science | Synthesis of conductive polymers | Enhanced electrical properties |

| Functionalization | Post-synthetic modifications via cross-coupling | Tailored electronic properties |

Mecanismo De Acción

The mechanism of action of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

- (2-(5-Bromo-2-methoxyphenyl)ethynyl)trimethylsilane

- (2-(5-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane

- (2-(5-Iodo-2-methoxyphenyl)ethynyl)trimethylsilane

Uniqueness

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can also enhance the compound’s stability and provide additional sites for chemical modification, making it a versatile building block in synthetic chemistry.

Actividad Biológica

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound that has attracted attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C12H13ClO

- Molecular Weight : 224.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethynyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with hydrophobic regions of proteins. This characteristic is crucial for modulating biological pathways.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays revealed that the compound effectively inhibits the growth of various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

Study on Antimicrobial Activity

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silane compounds, including this compound. The results indicated that this compound had a higher antimicrobial activity compared to other tested silanes, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of acute lung injury. The treatment with this compound resulted in a significant reduction in lung edema and improved survival rates compared to untreated controls .

Propiedades

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXLVLXDNHJFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.